molecular formula C16H10N4O4S B7550879 (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate

(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate

Cat. No.: B7550879
M. Wt: 354.3 g/mol
InChI Key: JOUOPPOXESONQO-UHFFFAOYSA-N
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Description

(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate, also known as TOMP, is a novel compound that has attracted significant interest in the scientific research community due to its potential applications in various fields. TOMP is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a phthalazine ring.

Scientific Research Applications

(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The exact mechanism of action of (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins, which are involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. In addition, this compound has been shown to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate is its versatility in various fields of scientific research. This compound can be easily synthesized and modified to suit specific research needs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate. One potential direction is the synthesis of this compound derivatives with improved solubility and bioactivity. Another direction is the investigation of the potential use of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, the development of novel analytical methods for the detection and quantification of this compound in biological samples could lead to new insights into its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 3-thiophene carboxylic acid with hydrazine hydrate to form 3-thiophene hydrazide. This intermediate compound is then reacted with ethyl chloroacetate to form the ethyl ester of 3-thiophene hydrazide. The ester is then reacted with 2-amino-5-methyl-1,3,4-oxadiazole to form the oxadiazole derivative. The final step involves the reaction of the oxadiazole derivative with 4-oxo-3H-phthalazine-1-carboxylic acid to form this compound.

Properties

IUPAC Name

(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O4S/c21-15-10-5-2-1-4-9(10)13(18-19-15)16(22)23-8-12-17-14(20-24-12)11-6-3-7-25-11/h1-7H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUOPPOXESONQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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